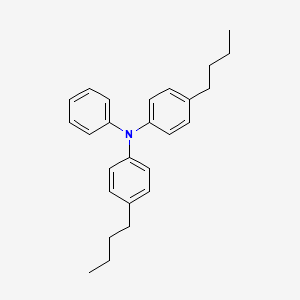
4-Butyl-N-(4-butylphenyl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is an organic compound with the molecular formula C22H23NThis compound is a member of the triphenylamine family and is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline typically involves the reaction of 4-butylaniline with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-N-(4-butylphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .
Applications De Recherche Scientifique
4-Butyl-N-(4-butylphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. It acts as a hole transport material in organic light-emitting diodes (OLEDs) and other electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of the device .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(4-butyl-N,N-diphenylaniline): A polymeric form with similar properties.
Poly(4-butyltriphenylamine): Another polymer with comparable applications.
Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine]: A related compound used in similar applications.
Uniqueness
4-Butyl-N-(4-butylphenyl)-N-phenylaniline is unique due to its specific molecular structure, which imparts distinct electronic properties. This makes it particularly useful in electronic applications such as OLEDs and photovoltaic cells .
Propriétés
Numéro CAS |
137734-05-5 |
|---|---|
Formule moléculaire |
C26H31N |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-butyl-N-(4-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-3-5-10-22-14-18-25(19-15-22)27(24-12-8-7-9-13-24)26-20-16-23(17-21-26)11-6-4-2/h7-9,12-21H,3-6,10-11H2,1-2H3 |
Clé InChI |
VZBZXDJNAPNQPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


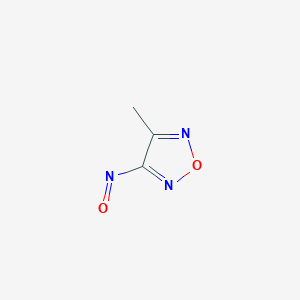
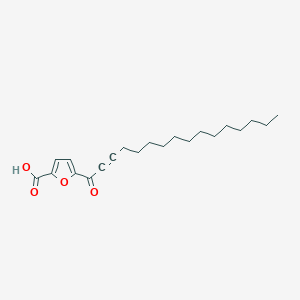
![2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14281610.png)
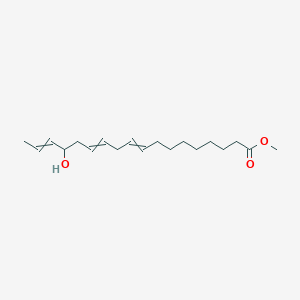
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)
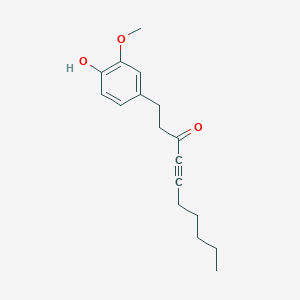
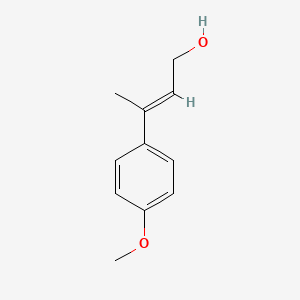
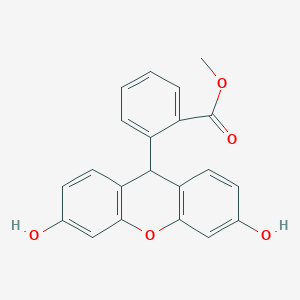
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
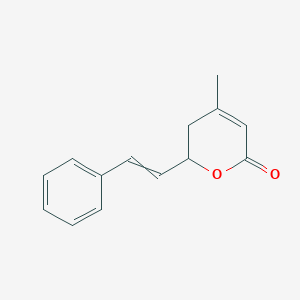
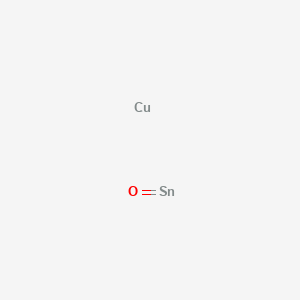
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
